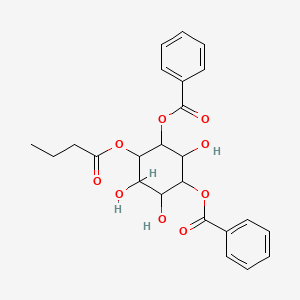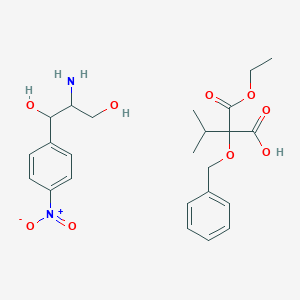
p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is a complex organic compound that belongs to the family of nitrophenyl glycosides. This compound is characterized by the presence of a nitrophenyl group attached to a cellopentaoside backbone, which is further acetylated to form hexadecaacetate. It is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate typically involves multiple steps. The initial step includes the preparation of the cellopentaoside backbone, which is achieved through the enzymatic or chemical hydrolysis of cellulose. The resulting cellopentaoside is then reacted with p-nitrophenyl chloride in the presence of a base such as pyridine to form p-Nitrophenyl -D-Cellopentaoside. The final step involves the acetylation of the hydroxyl groups on the cellopentaoside backbone using acetic anhydride in the presence of a catalyst like pyridine to form the hexadecaacetate derivative.
Industrial Production Methods
Industrial production of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and cellopentaoside derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- p-Nitrophenol and cellopentaoside derivatives. p-Aminophenyl -D-Cellopentaoside, Hexadecaacetate.
Substitution: Various substituted phenyl -D-Cellopentaoside, Hexadecaacetate derivatives.
科学研究应用
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases and esterases.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for enzyme deficiencies.
Industry: Utilized in the production of bio-based materials and as a model compound in the development of new catalytic processes.
作用机制
The mechanism of action of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate involves the hydrolysis of the glycosidic bond by glycosidases, releasing p-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool in enzymatic assays. The acetyl groups on the cellopentaoside backbone provide stability and protect the compound from non-specific hydrolysis.
相似化合物的比较
Similar Compounds
- p-Nitrophenyl -D-Cellotetraoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellohexaoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellotriose, Hexadecaacetate
Uniqueness
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the nitrophenyl group allows for easy detection in enzymatic assays, while the acetylation of the cellopentaoside backbone enhances its stability and resistance to non-specific hydrolysis. This combination of properties makes it a valuable compound in various scientific research applications.
属性
分子式 |
C68H87NO44 |
|---|---|
分子量 |
1622.4 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |
InChI 键 |
REVPOJIHBJOYNS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)





![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
